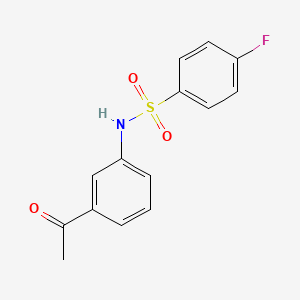

N-(3-acetylphenyl)-4-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

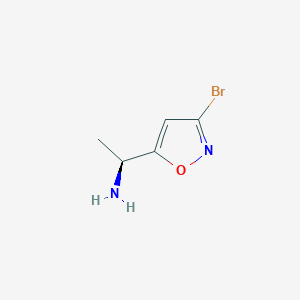

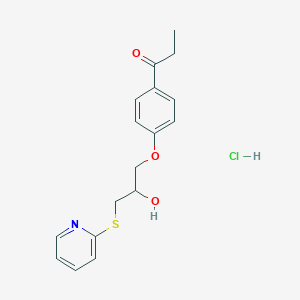

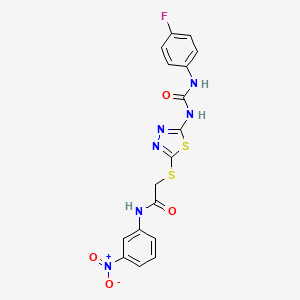

The molecular structure of “N-(3-acetylphenyl)-4-fluorobenzenesulfonamide” would consist of a benzene ring substituted with an acetyl group at the 3-position and a sulfonamide group at the 4-position. The sulfonamide group would be further substituted with a fluorine atom .Chemical Reactions Analysis

Sulfonamides, including “N-(3-acetylphenyl)-4-fluorobenzenesulfonamide”, can undergo various chemical reactions. For instance, they can participate in condensation reactions .科学的研究の応用

Biocatalysis

“N-(3-acetylphenyl)-4-fluorobenzenesulfonamide” has been used in the field of biocatalysis. It has been used in the biocatalytic reduction of 3-acetylphenyl-N-ethyl-N-methylcarbamate to the corresponding secondary alcohol. This process was achieved by whole cells of Lactobacillus reuteri DSM 20016, reaching a 90% yield and up to 98% ee purity .

Ionic Liquids

This compound has also been used in the development of ionic liquids. Ionic liquids have unique chemical properties that have fascinated scientists in many fields. The effects of adding ionic liquids to biocatalysts are many and varied. The uses of ionic liquids in biocatalysis include improved separations and phase behavior, reduction in toxicity, and stabilization of protein structures .

Sensing Applications

Boronic acids, which can be derived from “N-(3-acetylphenyl)-4-fluorobenzenesulfonamide”, have been used in various sensing applications. These applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

Biological Labelling

Boronic acids derived from “N-(3-acetylphenyl)-4-fluorobenzenesulfonamide” have also been used in biological labelling. This includes the manipulation and modification of proteins .

Separation Technologies

Boronic acids have been used in separation technologies. This includes the electrophoresis of glycated molecules .

Development of Therapeutics

Boronic acids have been used in the development of therapeutics. This includes the interaction of boronic acids with proteins, their manipulation, and cell labelling .

Antibacterial Activities

Several sulfonamide compounds such as “N-(3-acetylphenyl)-4-fluorobenzenesulfonamide” have been synthesized and have shown antibacterial activities .

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin .

作用機序

Target of Action

N-(3-acetylphenyl)-4-fluorobenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known for their wide range of biological activities, including antimicrobial, antimalarial, anticancer, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibitory properties . They have been found to exhibit significant antibacterial activity against various strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . Therefore, the primary targets of this compound could be the bacterial cells of these strains.

Mode of Action

They achieve this by acting as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the production of folic acid .

Biochemical Pathways

The action of N-(3-acetylphenyl)-4-fluorobenzenesulfonamide affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting the enzyme dihydropteroate synthase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This disruption in the pathway leads to a deficiency of folic acid in the bacteria, inhibiting their growth and multiplication .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of N-(3-acetylphenyl)-4-fluorobenzenesulfonamide is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, an essential component for bacterial growth, it exerts its antibacterial effects .

将来の方向性

特性

IUPAC Name |

N-(3-acetylphenyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3S/c1-10(17)11-3-2-4-13(9-11)16-20(18,19)14-7-5-12(15)6-8-14/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONJEKMNAIYFAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2986700.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2986706.png)

![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2986708.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2986712.png)

![ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2986720.png)

![Methyl 1-[3-(prop-2-enoylamino)phenyl]cyclobutane-1-carboxylate](/img/structure/B2986721.png)